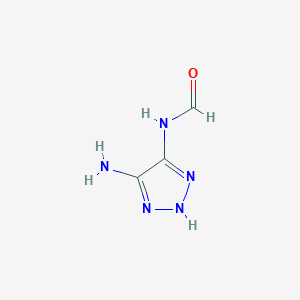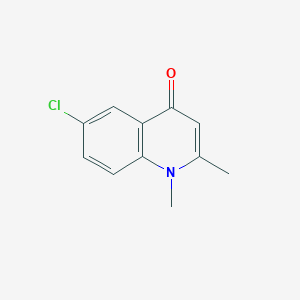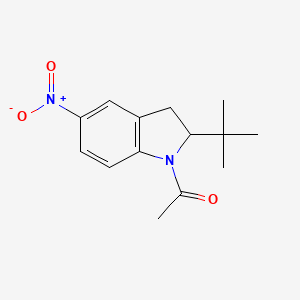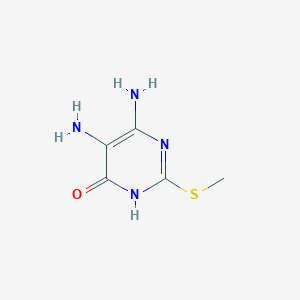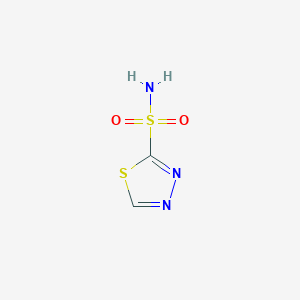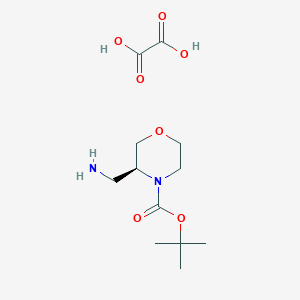
(R)-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate is a chemical compound with the molecular formula C12H22N2O7 It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl 4-hydroxymorpholine-4-carboxylate and an appropriate aminomethylating agent.
Aminomethylation: The hydroxyl group of the starting material is aminomethylated using formaldehyde and a secondary amine under basic conditions.
Oxalate Formation: The resulting aminomethylated product is then reacted with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
科学的研究の応用
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Morpholine: A simpler analog without the tert-butyl and aminomethyl groups.
N-Methylmorpholine: Contains a methyl group instead of the aminomethyl group.
4-Hydroxymorpholine: Lacks the tert-butyl and aminomethyl groups but has a hydroxyl group.
Uniqueness
®-tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate oxalate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl group provides steric hindrance, while the aminomethyl group offers additional sites for chemical interactions.
特性
分子式 |
C12H22N2O7 |
|---|---|
分子量 |
306.31 g/mol |
IUPAC名 |
tert-butyl (3S)-3-(aminomethyl)morpholine-4-carboxylate;oxalic acid |
InChI |
InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11;3-1(4)2(5)6/h8H,4-7,11H2,1-3H3;(H,3,4)(H,5,6)/t8-;/m0./s1 |
InChIキー |
CVUNUAKPCKURHX-QRPNPIFTSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CN.C(=O)(C(=O)O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCOCC1CN.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
![6-Aminobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11770324.png)
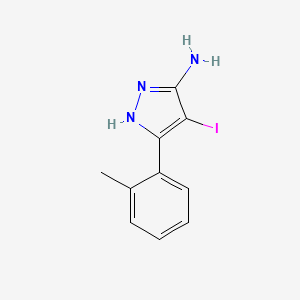
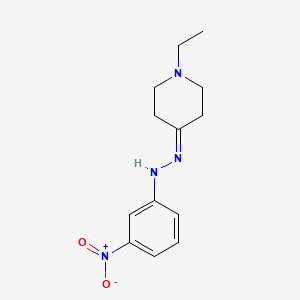
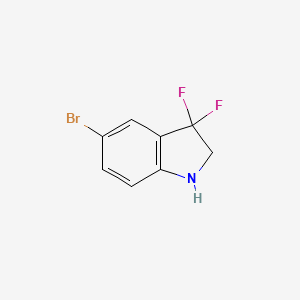
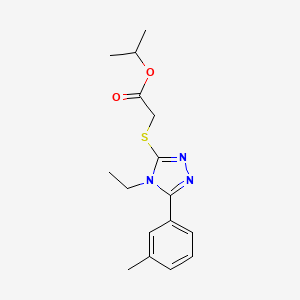
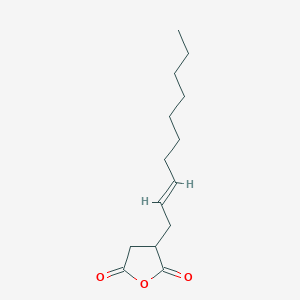
![Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
